1-(4-Methoxyphenyl)-2-phenylquinazolin-4(1H)-one
Description
1-(4-Methoxyphenyl)-2-phenylquinazolin-4(1H)-one is a quinazolinone derivative characterized by a bicyclic quinazolin-4(1H)-one core substituted with a 4-methoxyphenyl group at position 1 and a phenyl group at position 2. Its molecular formula is C21H16N2O, with a molecular weight of 312.36 g/mol . Quinazolinones are heterocyclic compounds of significant interest due to their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Properties
Molecular Formula |
C21H16N2O2 |
|---|---|
Molecular Weight |
328.4 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)-2-phenylquinazolin-4-one |
InChI |
InChI=1S/C21H16N2O2/c1-25-17-13-11-16(12-14-17)23-19-10-6-5-9-18(19)21(24)22-20(23)15-7-3-2-4-8-15/h2-14H,1H3 |
InChI Key |
IRJOJEXYXOSNTM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C3=CC=CC=C3C(=O)N=C2C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methoxyphenyl)-2-phenylquinazolin-4(1H)-one typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxyaniline with benzoyl chloride to form an intermediate, which is then cyclized using a suitable reagent like phosphorus oxychloride (POCl3) to yield the quinazoline core. The reaction conditions often require controlled temperatures and inert atmospheres to ensure high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Spectroscopic Data
Comparative Synthetic Routes
| Parameter | Method A (ZnCl₂/DMF) | Method B (Cs₂CO₃/DMSO) |
|---|---|---|
| Catalyst | ZnCl₂ | Cs₂CO₃ |
| Solvent | DMF | DMSO |
| Temperature | 150°C | 135°C |
| Reaction Time | 48 h | 24 h |
| Yield | 58% | 65% |
Method B offers higher efficiency and reduced reaction time, attributed to the strong base (Cs₂CO₃) facilitating deprotonation and nucleophilic attack .
Mechanistic Insights
The formation of the quinazolinone ring proceeds via:
-
Condensation : Between anthranilic acid and benzamide derivatives under solvent-free conditions .
-
Cyclization : Acid-catalyzed intramolecular dehydration to form the fused quinazolinone ring .
-
Amination : Nucleophilic attack by 4-methoxyaniline on the C4 carbonyl-activated intermediate .
Challenges and Optimizations
-
Low Yields : Attributed to steric hindrance from the 4-methoxyphenyl group .
-
Purification : Requires recrystallization or column chromatography due to byproduct formation .
-
Green Chemistry : Recent efforts emphasize replacing DMF with ionic liquids or water .
This compound’s synthetic versatility and spectroscopic profile make it a valuable intermediate for pharmaceutical and materials science research. Further studies on its reactivity, particularly in catalytic cross-coupling, are warranted to expand its utility.
Scientific Research Applications
Pharmaceutical Development
Anticancer Properties
Research indicates that quinazoline derivatives, including 1-(4-Methoxyphenyl)-2-phenylquinazolin-4(1H)-one, exhibit promising anticancer activities. A study demonstrated that modifications to the quinazoline structure could enhance its efficacy against cancer cell lines. The compound was tested for its ability to inhibit cell proliferation in various cancer types, showing significant cytotoxic effects compared to standard chemotherapeutic agents .
Analgesic and Anti-inflammatory Activities
Another significant application is in the development of analgesic and anti-inflammatory drugs. Compounds structurally related to 1-(4-Methoxyphenyl)-2-phenylquinazolin-4(1H)-one have been synthesized and evaluated for their analgesic properties. For instance, derivatives showed comparable or superior anti-inflammatory effects to established medications like diclofenac sodium, with a reduced ulcerogenic index, indicating a better safety profile .
Biochemical Research
Enzyme Inhibition Studies
1-(4-Methoxyphenyl)-2-phenylquinazolin-4(1H)-one has been utilized in enzyme inhibition studies. Research focusing on the inhibition of lipoxygenases (ALOX15) indicated that structural modifications of this compound can significantly affect its inhibitory potency. This information is crucial for designing selective inhibitors that could be used in treating inflammatory diseases .
Molecular Docking and Dynamics
In silico studies using molecular docking and dynamics simulations have provided insights into how 1-(4-Methoxyphenyl)-2-phenylquinazolin-4(1H)-one interacts with target enzymes at the molecular level. These studies help elucidate the binding affinities and mechanisms of action of the compound, paving the way for rational drug design .
Material Science
Organic Semiconductors
The unique electronic properties of 1-(4-Methoxyphenyl)-2-phenylquinazolin-4(1H)-one make it suitable for applications in material science, particularly in the development of organic semiconductors. Its ability to form stable thin films has been explored for use in electronic devices such as organic light-emitting diodes (OLEDs) and photovoltaic cells .
Table 2: Inhibitory Potency Against ALOX15
Mechanism of Action
The mechanism of action of 1-(4-Methoxyphenyl)-2-phenylquinazolin-4(1H)-one involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it may interact with cellular receptors and signaling pathways, modulating various biological processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Key Comparative Data
Research Findings and Implications
- Synthetic Efficiency : Triazole derivatives (e.g., 82% yield ) demonstrate the utility of click chemistry, whereas Schiff base formation (e.g., 3a, 75% yield ) may require stricter anhydrous conditions.
- Electronic Effects : Methoxy groups enhance electron density, stabilizing charge-transfer interactions, while chloro substituents increase electrophilicity .
- Biological Relevance : Triazole-containing compounds show promise in drug design due to their hydrogen-bonding capacity and metabolic stability .
Biological Activity
1-(4-Methoxyphenyl)-2-phenylquinazolin-4(1H)-one is a compound belonging to the quinazoline family, known for its diverse biological activities. This article provides a detailed overview of its biological activity, including its synthesis, pharmacological properties, and potential therapeutic applications based on recent research findings.
Chemical Structure and Synthesis
The structure of 1-(4-Methoxyphenyl)-2-phenylquinazolin-4(1H)-one features a quinazolinone core with methoxy and phenyl substituents. The synthesis of this compound typically involves the cyclization of appropriate precursors under specific conditions, often utilizing methods like condensation reactions or cyclocondensation techniques.
Antibacterial Activity
Several studies have highlighted the antibacterial properties of quinazoline derivatives, including 1-(4-Methoxyphenyl)-2-phenylquinazolin-4(1H)-one. Research indicates that these compounds exhibit significant activity against both Gram-positive and Gram-negative bacteria. For instance, a study by Kumar et al. demonstrated that derivatives with methoxy groups showed enhanced antibacterial effects compared to their unsubstituted counterparts .
| Compound | Activity Against Gram-positive Bacteria | Activity Against Gram-negative Bacteria |
|---|---|---|
| 1-(4-Methoxyphenyl)-2-phenylquinazolin-4(1H)-one | Moderate | High |
| 2-Methyl-4(3H)-quinazolinone | High | Moderate |
| 6-Iodo-2-phenylquinazolin-4(3H)-one | High | High |
Anticancer Properties
Quinazoline derivatives have been extensively studied for their anticancer potential. The compound has shown promise in inhibiting cancer cell proliferation in various studies. For example, it was found to induce apoptosis in cancer cell lines through mechanisms involving the modulation of apoptotic pathways and inhibition of tumor growth factors .
Anti-inflammatory Effects
The anti-inflammatory activity of 1-(4-Methoxyphenyl)-2-phenylquinazolin-4(1H)-one has been evaluated using carrageenan-induced paw edema models in rats. Results indicated that this compound exhibits significant anti-inflammatory effects comparable to established anti-inflammatory drugs such as diclofenac .
The biological activity of 1-(4-Methoxyphenyl)-2-phenylquinazolin-4(1H)-one is attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : It inhibits key enzymes involved in inflammation and cancer progression.
- Receptor Modulation : The compound may act on multiple receptors, including those involved in pain and inflammation pathways.
Study on Antibacterial Activity
A recent study conducted by Ibrahima et al. synthesized several quinazoline derivatives and tested their antibacterial efficacy. The results showed that compounds with methoxy substitutions had enhanced activity against Staphylococcus aureus and Escherichia coli, indicating the importance of structural modifications in enhancing biological activity .
Anticancer Evaluation
In another study, the anticancer effects of various quinazoline derivatives were assessed against A549 lung cancer cells. The results indicated that modifications at the C-2 position significantly influenced cytotoxicity, with certain derivatives exhibiting IC50 values as low as 0.009 µM .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
